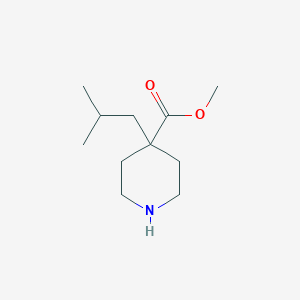![molecular formula C21H30N4O4S B2829995 N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide CAS No. 2094336-35-1](/img/structure/B2829995.png)
N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a cyanocyclopentyl group, a hydroxybutan-2-yl piperazine moiety, and a sulfonylbenzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.
Synthesis of the hydroxybutan-2-yl piperazine: This intermediate is prepared by reacting 1-chlorobutan-2-ol with piperazine in the presence of a base.
Coupling of intermediates: The final step involves coupling the cyanocyclopentyl intermediate with the hydroxybutan-2-yl piperazine and sulfonylbenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted sulfonyl derivatives.
科学的研究の応用
N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.
作用機序
The mechanism of action of N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets. The compound may:
Bind to enzymes or receptors: Inhibiting or activating their function.
Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide: can be compared with other sulfonylbenzamide derivatives, such as:
Uniqueness
- Structural Features : The presence of both a cyanocyclopentyl group and a hydroxybutan-2-yl piperazine moiety makes it unique compared to other sulfonylbenzamide derivatives.
- Biological Activity : Its specific interactions with molecular targets may result in unique pharmacological profiles.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-4-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-2-18(15-26)24-11-13-25(14-12-24)30(28,29)19-7-5-17(6-8-19)20(27)23-21(16-22)9-3-4-10-21/h5-8,18,26H,2-4,9-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIACVJFFZPZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2829912.png)



![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2829919.png)
![4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2829922.png)

![2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2829927.png)

![2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2829930.png)
![2-methyl-4-(1H-pyrrol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2829932.png)


![N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2829935.png)
